molecular formula C19H16N2O3 B2834392 3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one CAS No. 1260929-34-7

3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2834392
CAS No.: 1260929-34-7
M. Wt: 320.348
InChI Key: HJULLANWJVBTNR-UHFFFAOYSA-N
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Description

3-(3-Ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromone core makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate various biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and biological activity make it a valuable asset in various applications.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridines

  • Chromones

  • Methoxy-substituted chromones

Uniqueness: 3-(3-Ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one stands out due to its specific structural features, such as the ethyl group and the methoxy group at the 8-position. These modifications can significantly influence its biological activity and chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-3-14-17(20-16-9-4-5-10-21(14)16)13-11-12-7-6-8-15(23-2)18(12)24-19(13)22/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJULLANWJVBTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N1C=CC=C2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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